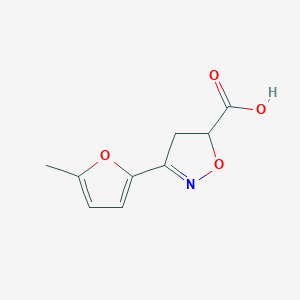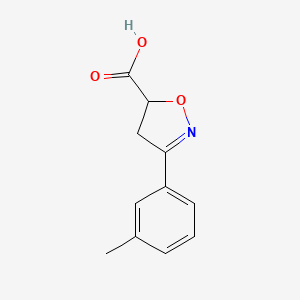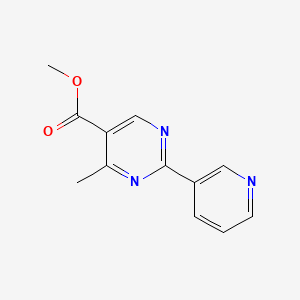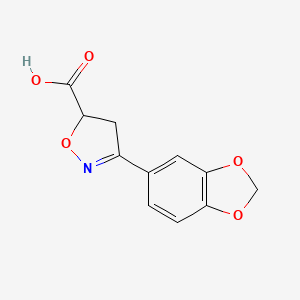
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family . Pyrazoles are important structural motifs found in many biologically and pharmaceutically active compounds . They possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Synthesis Analysis
The compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeyer conditions . This process involves a series of syntheses to produce new pyrazole derivatives . The synthesis of this compound is part of ongoing research in the field of pyrazoles .Molecular Structure Analysis
The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c with specific unit cell parameters . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
This compound is a highly versatile intermediate for the synthesis of various other compounds . It can be used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It also participates in Knoevenagel condensation .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, revealing specific molecular orientations and interactions, which are crucial for understanding its reactivity and potential applications in designing new compounds with desired properties (Cunjin Xu & Yan-Qin Shi, 2011).
Applications in Organic Synthesis
- This compound has been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed into pyrazolo[4,3-c]pyridines and their oxides through microwave-assisted reactions, showcasing its utility in constructing complex heterocyclic systems with potential pharmaceutical applications (G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011).
Molecular Interactions and Assembly
- Investigations into the molecular interactions of derivatives of this compound have highlighted how these compounds form various hydrogen-bonded assemblies. Such studies provide insights into the supramolecular assembly of these molecules, which is valuable for the design of molecular materials and understanding their solid-state properties (Jorge Trilleras et al., 2014).
Antimicrobial Activity
- Derivatives synthesized from this compound have been evaluated for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships that govern their effectiveness (B. Mistry, K. R. Desai & Nigam J. Desai, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-11-10(8-16)12(13)15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJUZEPGMAECIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














